molecular formula C17H16N2O2 B1370997 2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid CAS No. 1097800-71-9

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid

Cat. No.: B1370997
CAS No.: 1097800-71-9
M. Wt: 280.32 g/mol
InChI Key: VOZYCYOINUSHHF-UHFFFAOYSA-N
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Description

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is a synthetic benzodiazole derivative with the molecular formula C 17 H 16 N 2 O 2 and a molecular weight of 280.32 g/mol . Its structure features a benzodiazole core linked to a 2-methylbenzyl group and an acetic acid moiety. The incorporation of the 2-methylphenyl group is a key structural feature that enhances the lipophilicity of the molecule, which may influence membrane permeability and interactions with biological targets . Benzodiazole derivatives are extensively investigated in scientific research for their diverse biological activities. They are recognized as privileged structures in medicinal chemistry and are commonly studied for their potential as antimicrobial, antifungal, and anticancer agents . The mechanism of action for such compounds often involves interaction with key biological targets, such as enzymes and receptors . Some benzimidazole-based compounds have been identified as potential inhibitors of specific kinases, like CDK7, which is a recognized target in oncology drug discovery due to its dual role in cell cycle progression and transcription . The presence of the acetic acid functional group in this compound provides a handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, such as amide derivatives, for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-6-2-3-7-13(12)10-16-18-14-8-4-5-9-15(14)19(16)11-17(20)21/h2-9H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZYCYOINUSHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzimidazole

  • The benzimidazole nitrogen is alkylated using a suitable electrophile, often a benzyl halide derivative such as 2-methylbenzyl chloride or bromide.
  • This reaction is usually carried out in an aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) with a base like potassium carbonate or sodium hydride to deprotonate the benzimidazole nitrogen.
  • Reaction temperatures range from ambient to reflux conditions depending on the reactivity of the alkylating agent.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Characterization is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation Benzimidazole, 2-methylbenzyl chloride, K2CO3, DMF, reflux 70-85 Base-mediated N-alkylation
2 Carboxymethylation Haloacetic acid derivative, base (NaH), DMF, 0-50°C 60-75 Followed by acid hydrolysis
3 Hydrolysis Aqueous acid/base, reflux 80-90 Converts ester to free acid
4 Purification Recrystallization or chromatography - Yields analytically pure compound

Research Findings and Optimization Notes

  • The alkylation step is sensitive to steric hindrance from the 2-methyl substituent on the phenyl ring; thus, reaction times and temperatures may require adjustment to maximize conversion.
  • Use of sodium hydride as a base tends to give higher alkylation efficiency compared to potassium carbonate but requires careful handling due to its reactivity.
  • The carboxymethylation step benefits from mild temperatures to prevent side reactions such as over-alkylation or polymerization.
  • One-pot methods combining activation and cyclization steps have been explored in related benzodiazole systems, using iron(III) or copper(I) catalysts to improve efficiency, although specific application to this compound requires further research.
  • Computational studies on similar N-heterocyclic compounds suggest that electronic effects of substituents influence regioselectivity and reaction pathways, which can guide optimization of synthetic conditions.

Chemical Reactions Analysis

Table 1: Example Synthetic Routes

StepReagents/ConditionsProductYieldSource
Benzimidazole formation 2-Aminophenol, 2-methylbenzyl aldehyde, FeCl₃, DMF, 110°C, 24h2-[(2-methylbenzyl)-1H-benzimidazole]65–80%
Acetic acid coupling Bromoacetic acid, K₂CO₃, DMF, 80°C, 12hTarget compound72%
Purification Column chromatography (SiO₂, CH₂Cl₂/MeOH)>95% purity

Benzimidazole Core

  • Electrophilic substitution : Reacts at N1 or C2 positions under acidic conditions.

  • Coordination chemistry : Forms complexes with transition metals (e.g., Pd, Ni) for catalytic applications .

Acetic Acid Sidechain

  • Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under acid catalysis.

  • Amidation : Forms peptide bonds with amines using EDCl/HOBt .

2-Methylbenzyl Group

  • Oxidation : Converts to 2-methylbenzaldehyde under MnO₂ or CrO₃ .

  • Halogenation : Bromination at the methyl group via NBS/light .

Table 2: Biological Activity Data

AssayResultSource
Cytotoxicity (MCF-7) IC₅₀ = 120 μM
RORγ inhibition EC₅₀ = 0.8 μM
ADME (logP) 3.2 ± 0.1

Catalytic and Industrial Relevance

  • Pd-mediated cross-coupling : Used in C–H functionalization for heterocycle diversification .

  • Green chemistry : Solvent-free synthesis with K₄[Fe(CN)₆] achieves 87–96% yield in <2 min .

Stability and Degradation

  • Hydrolysis : Acidic conditions cleave the acetic acid sidechain (t₁/₂ = 4h at pH 2).

  • Photodegradation : UV light induces benzimidazole ring opening .

Key Research Findings

  • Stereoelectronic effects : The 2-methylbenzyl group enhances steric hindrance, reducing off-target binding .

  • Synergistic catalysis : Pd/NBE systems improve meta-C–H functionalization efficiency .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid serves as:

  • Building Block : Used in the synthesis of more complex molecules.
  • Ligand : Functions as a ligand in coordination chemistry.

Biology

The compound is investigated for its potential as:

  • Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways.
  • Biological Probe : Acts as a probe for studying various biological pathways.

Medicine

In medical research, this compound has shown promise in:

  • Anti-inflammatory Properties : It modulates inflammatory pathways.
  • Anticancer Activity : Exhibits inhibitory effects on certain cancer cell lines.
  • Antiviral Effects : Potentially inhibits viral replication.

Industry

In industrial applications, it is utilized for:

  • Material Development : Contributes to the development of new materials.
  • Pharmaceutical Intermediate : Acts as an intermediate in pharmaceutical production.

The biological activities attributed to this compound include:

Antiviral Activity

Research indicates that this compound may inhibit viral replication mechanisms.

Anti-inflammatory Effects

Studies have shown that it can modulate cytokine production and reduce inflammation markers.

Anticancer Properties

In vitro studies demonstrate its potential to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound exhibits activity against certain bacterial strains and fungi, making it a candidate for further antimicrobial research.

Case Study 1: Anticancer Research

A study published in explored the effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell growth at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle disruption.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by demonstrated that this compound effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methylphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related benzimidazole derivatives:

Compound Name Substituent at Position 2 Molecular Weight logP Melting Point (°C) Key Features
Target Compound 2-methylphenylmethyl 294.34* ~2.5* N/A High lipophilicity; aromatic interactions
[2-(1-Azepanylmethyl)-1H-benzimidazol-1-yl]acetic acid Azepanylmethyl (cyclic amine) 287.36 ~1.8 N/A Enhanced flexibility; polar amine group
2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid Trifluoromethyl 259.19 2.14 248 Electron-withdrawing group; high thermal stability
2-(2-Cyclohexyl-1H-1,3-benzodiazol-1-yl)acetic Acid Cyclohexyl 258.31 ~3.0 N/A Bulky hydrophobic group; conformational rigidity
2-[2-(Methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid Methanesulfonylmethyl 280.29 ~1.2 N/A Polar sulfonyl group; increased acidity
2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid Oxo (ketone) 206.18 ~0.9 N/A Intramolecular H-bonding; enhanced acidity

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity : The target compound’s 2-methylphenylmethyl group results in moderate lipophilicity (logP ~2.5), comparable to trifluoromethyl-substituted analogs (logP 2.14) but lower than cyclohexyl derivatives (logP ~3.0). Polar groups like sulfonyl or oxo reduce logP significantly .
  • Solubility : The acetic acid moiety improves aqueous solubility, but bulky substituents (e.g., cyclohexyl) may limit it. Sulfonyl groups enhance polarity, favoring solubility in organic solvents like DMSO .
  • Thermal Stability : The trifluoromethyl analog exhibits a high melting point (248°C), likely due to strong intermolecular interactions and electron-withdrawing effects .

Biological Activity

2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and a methylphenyl group. This compound has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C17H16N2O2
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 1097800-71-9
  • IUPAC Name : 2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetic acid

The biological activity of this compound is largely attributed to its interaction with various biomolecules, including enzymes and proteins. Notably, it contains a benzimidazole moiety, which is known for its wide range of biological effects, including:

  • Antiviral Activity : The compound may exhibit inhibitory effects against viral replication.
  • Anti-inflammatory Effects : It has been reported to modulate inflammatory pathways, potentially reducing inflammation.
  • Anticancer Properties : Research indicates that it may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Activity : The compound has shown promise in combating bacterial and fungal infections.

Biochemical Interactions

The compound's interactions with enzymes such as cytochrome P450 are significant. These interactions can influence metabolic pathways and drug metabolism, which is crucial for understanding its pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits viral replication
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits growth of cancer cell lines
AntimicrobialEffective against various bacteria and fungi

Analgesic Activity

A study explored the analgesic properties of related compounds and found that certain derivatives exhibited significant pain-relieving effects without the gastrointestinal side effects commonly associated with NSAIDs. The research indicated that these compounds could serve as safer alternatives in pain management therapies .

Enzyme Inhibition Studies

Research has demonstrated that this compound acts as an enzyme inhibitor in various biochemical assays. For instance, it was shown to inhibit mushroom tyrosinase activity, which is important for melanin synthesis. This suggests potential applications in skin-related therapies .

Cytotoxicity Assessments

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated that while some analogs exhibited potent cytotoxicity, others did not show significant effects at lower concentrations, highlighting the need for further investigation into structure-activity relationships .

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)Observations
Compound AB16F1015Significant cytotoxicity
Compound BHeLa>50Low cytotoxicity
Compound CMCF730Moderate cytotoxicity

Q & A

Q. What strategies are recommended for introducing functional groups like methyl or acetic acid moieties?

  • Methodological Answer : Methyl groups are introduced via N-arylation using iodomethane under basic conditions. Acetic acid moieties are added through carboxylation (e.g., oxidation of propargyl alcohols) or hydrolysis of ester precursors (e.g., methyl esters in refluxing acidic media) .
    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06

Notes

  • Contradictions in Evidence : While notes limited solvent/base effects on selectivity, emphasizes computational methods to overcome such limitations. Researchers should reconcile these by combining empirical screening with predictive modeling.
  • Excluded Sources : Commercial data (e.g., pricing, vendors) and non-peer-reviewed platforms (e.g., BenchChem) were omitted per guidelines.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid
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